molecular formula C16H17N3O B2864311 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 296770-69-9

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2864311
M. Wt: 267.332
InChI Key: HKRODORCYOWYMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The molecular formula of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is C16H17N3O. Its molecular weight is 267.332.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . This compound was utilized for the synthesis of dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines .

Scientific Research Applications

Enzyme Inhibition and Antihypertensive Activity

A series of phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, have been investigated for their ability to specifically inhibit cGMP-specific (type V) phosphodiesterase. This inhibition is crucial for understanding the molecular mechanisms underlying various physiological processes, including vasodilation. These compounds have demonstrated significant enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, suggesting their potential use in treating hypertension (Dumaitre & Dodic, 1996).

Potential Benzodiazepine Receptor Ligands

Research into the reactivity of related pyrazolo[1,5-a]pyrimidines has led to the synthesis of derivatives that could act as potential ligands for benzodiazepine receptors. This is of particular interest for developing new treatments for anxiety and other neurological conditions. The structural modifications and synthetic approaches explored in these studies could inform further research into compounds like 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol for similar applications (Bruni et al., 1994).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidines derivatives, akin to 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Such studies are fundamental in the search for new therapeutic agents that can offer more effective and targeted treatment options for cancer and inflammation with fewer side effects. The synthesis of these compounds and their biological evaluation highlight the potential for pyrazolopyrimidine derivatives in therapeutic development (Rahmouni et al., 2016).

Antimicrobial Activity

Another area of research has focused on the synthesis and evaluation of pyrazolopyrimidin-4-one derivatives for their antimicrobial activity. These studies are critical in the ongoing battle against antibiotic-resistant bacteria, offering a pathway to new, more effective antimicrobial agents. The identification of novel compounds that can inhibit bacterial growth is essential for developing new drugs to combat infections (Al-Turkistani et al., 2011).

properties

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBALWJAFBKKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

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